molecular formula C10H10ClFO2 B14066225 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one

1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one

Cat. No.: B14066225
M. Wt: 216.63 g/mol
InChI Key: NUOPFPOBLBZOQF-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of propiophenone, characterized by the presence of a chloro and fluoromethoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one typically involves the reaction of 2-chloro-5-(fluoromethoxy)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-1-one is unique due to the presence of both chloro and fluoromethoxy groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s behavior in various chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-[2-chloro-5-(fluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H10ClFO2/c1-2-10(13)8-5-7(14-6-12)3-4-9(8)11/h3-5H,2,6H2,1H3

InChI Key

NUOPFPOBLBZOQF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OCF)Cl

Origin of Product

United States

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